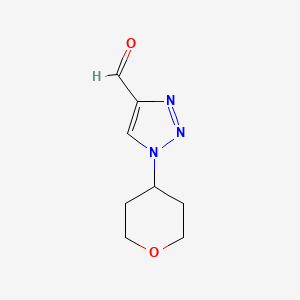

1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(oxan-4-yl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUFPKAJMKRLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The oxan-4-yl group can be introduced through subsequent functionalization steps .

Industrial production methods for this compound may involve scalable synthesis techniques, such as the use of commercially available starting materials like 3-dimethylaminoacrolein and 4-nitrophenyl azide. These methods allow for the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Antifungal Agents

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown significant potential as antimicrobial and antifungal agents. For instance, research indicates that compounds containing the 1,2,3-triazole moiety exhibit strong activity against a range of pathogens, including bacteria and fungi . The presence of the oxan ring enhances the lipophilicity of these compounds, facilitating their ability to cross cell membranes and reach target sites effectively.

Cancer Treatment

Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, thereby demonstrating anticancer activity . For example, derivatives of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde have been synthesized and tested for their efficacy against various cancer cell lines, with some exhibiting IC50 values as low as 0.47 µM .

Agricultural Chemistry

Pesticide Development

In agricultural chemistry, this compound is utilized in the formulation of pesticides and herbicides . Its unique structure contributes to the development of effective agrochemicals that can enhance crop yields while providing protection against pests . The compound's ability to act on specific biological pathways makes it a valuable asset in creating targeted agricultural solutions.

Material Science

Polymer Applications

The compound is also incorporated into polymer formulations to improve their properties. By enhancing thermal stability and mechanical strength, this compound plays a significant role in the production of durable materials used in various industrial applications . This makes it valuable for manufacturers looking to enhance product performance.

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, this compound serves as a reagent in various detection methods. It facilitates the identification and quantification of substances in complex mixtures, which is essential for quality control processes in laboratories . Its reactivity allows for the development of sensitive assays that can detect trace amounts of compounds.

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Pharmaceutical Development | Antimicrobial and antifungal agents | Effective against various pathogens; enhances lipophilicity |

| Cancer treatment | Inhibits thymidylate synthase; significant anticancer activity | |

| Agricultural Chemistry | Pesticide and herbicide formulation | Improves crop yields; targets specific biological pathways |

| Material Science | Polymer enhancement | Increases thermal stability and mechanical strength |

| Analytical Chemistry | Reagent for detection techniques | Facilitates identification and quantification in complex mixtures |

Case Studies

Several case studies illustrate the effectiveness of this compound in practical applications:

-

Antimicrobial Activity Study

- Researchers synthesized derivatives of the compound and evaluated their activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antimicrobial properties with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

- Cancer Therapy Research

- Agrochemical Development

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The triazole ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound features a nitrophenyl group instead of an oxan-4-yl group, which affects its chemical reactivity and applications.

1-(Phenyl)-1H-1,2,3-triazole-4-carbaldehyde:

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and enable its use in diverse applications.

Biological Activity

1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₁N₃O₂

- Molar Mass : 181.19 g/mol

- CAS Number : 1479469-34-5

- Density : 1.41 g/cm³ (predicted)

- Boiling Point : 371.6 °C (predicted)

Synthesis

The synthesis of this compound typically involves multi-step processes, often utilizing copper-catalyzed reactions to form the triazole ring and subsequent modifications to introduce the oxan group and the aldehyde functionality .

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Protein Modification : It can covalently bond with nucleophilic sites on proteins, altering their function and interactions within biological pathways .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(oxan-4-yl)-1H-1,2,3-triazole have shown effectiveness against various bacterial strains and fungi .

Anticancer Properties

Studies have highlighted the potential anticancer effects of triazole derivatives. For example:

- A related compound demonstrated selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations, inducing apoptosis through mechanisms such as DNA fragmentation and mitochondrial membrane potential reduction .

Study on Anticancer Activity

In a study evaluating the cytotoxic effects of triazole derivatives on cancer cell lines:

- Compound Tested : A derivative of 1-(oxan-4-yl)-1H-1,2,3-triazole.

- Findings : The compound exhibited an IC50 value comparable to doxorubicin in HCT116 and MCF7 cell lines, indicating significant anti-proliferative activity .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 1-(oxan-4-yl)-1H-1,2,3-triazole | HCT116 | 2.3 | |

| Doxorubicin | HCT116 | 3.23 | |

| 1-(oxan-4-yl)-1H-1,2,3-triazole | MCF7 | 2.0 |

Mechanistic Insights

Further mechanistic studies revealed that the compound could induce morphological changes in cancer cells indicative of apoptosis. These included membrane blebbing and chromatin condensation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition (Huisgen reaction) between an alkyne-functionalized oxane derivative and an azide precursor. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole formation . Key intermediates, such as the azide precursor (e.g., 4-azidotetrahydropyran), are characterized using - and -NMR to confirm functional group integrity. Post-reaction, the aldehyde group is introduced via oxidation of a primary alcohol intermediate using mild oxidizing agents like pyridinium chlorochromate (PCC) . Final purification employs column chromatography, with LC-MS used to verify molecular ion peaks .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies protons on the triazole ring (δ 7.5–8.5 ppm) and oxane moiety (δ 3.5–4.5 ppm for tetrahydropyran protons). -NMR confirms the aldehyde carbon at ~190 ppm .

- X-ray Crystallography : Resolves regiochemistry of the triazole ring and spatial arrangement of the oxane substituent. Hydrogen bonding between the aldehyde and triazole nitrogen can stabilize the crystal lattice .

- FT-IR : A strong absorption band at ~1700 cm confirms the aldehyde carbonyl group .

Q. What are the preliminary biological applications explored for this compound?

- Methodological Answer : The aldehyde group enables covalent interactions with biological targets (e.g., forming Schiff bases with lysine residues in enzymes). Initial screens focus on glycosidase inhibition assays, where the compound’s activity is compared to reference inhibitors like acarbose. Enzymatic kinetics (IC) are measured using spectrophotometric methods with p-nitrophenyl glycoside substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Cu(I) sources (e.g., CuSO/sodium ascorbate vs. TBTA ligands) to enhance cycloaddition efficiency. Reaction monitoring via TLC or in situ IR spectroscopy helps identify optimal conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve azide reactivity, while dichloromethane reduces side reactions during oxidation steps .

- Temperature Control : Lower temperatures (0–25°C) minimize aldehyde oxidation byproducts .

Q. How should researchers address contradictions in biological activity data across different assay models?

- Methodological Answer :

- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity to target enzymes. Discrepancies between yeast maltase and mammalian α-glucosidase assays may arise from active-site structural differences .

- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess rapid degradation, which could explain reduced efficacy in cell-based vs. cell-free assays .

Q. What computational strategies support the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Model the aldehyde group’s interaction with catalytic residues (e.g., Tyr158 in α-glucosidase) using AutoDock Vina. Focus on substituents that stabilize the oxane ring in a chair conformation for optimal binding .

- QSAR Analysis : Correlate electronic parameters (Hammett σ) of oxane substituents with inhibitory potency. Electron-donating groups on the oxane ring may enhance resonance stabilization of the Schiff base intermediate .

Q. How do structural modifications to the oxane ring impact physicochemical properties and stability?

- Methodological Answer :

- LogP Determination : Replace the oxane ring with smaller heterocycles (e.g., tetrahydrofuran) to assess hydrophilicity via shake-flask partitioning. Increased ring size elevates LogP, affecting membrane permeability .

- Accelerated Stability Testing : Expose derivatives to 40°C/75% RH for 4 weeks. HPLC tracks aldehyde oxidation to carboxylic acid; electron-withdrawing groups on the triazole ring improve stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.